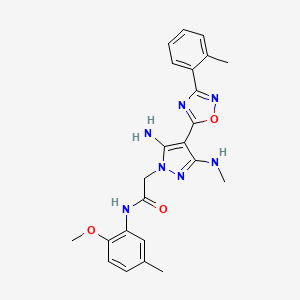
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features, including oxadiazole and pyrazole rings. Understanding its biological activity is crucial for its application in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N6O2, with an approximate molecular weight of 396.47 g/mol. Its structure can be broken down into several functional groups:
| Functional Group | Description |
|---|---|
| Oxadiazole | Known for diverse biological activities, particularly in drug development. |
| Pyrazole | Exhibits various pharmacological effects, often used in the synthesis of bioactive compounds. |
| Acetamide | Involves nucleophilic substitution reactions, enhancing the compound's reactivity. |
1. Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
The compound has been evaluated for its inhibitory effects on AChE and BuChE, enzymes critical in neurotransmission and implicated in neurodegenerative diseases like Alzheimer's. Research indicates that derivatives containing oxadiazole moieties show significant inhibition against these enzymes.
- IC50 Values : The compound's analogues have demonstrated varying IC50 values ranging from 12.8 µM to 99.2 µM against AChE, indicating moderate to strong inhibitory potency compared to standard drugs like Donepezil (IC50 ≈ 33.65 µM) .
2. Antioxidant Activity
Compounds with oxadiazole and pyrazole structures have been reported to possess antioxidant properties, which can protect against oxidative stress-related cellular damage. This activity is beneficial in the context of neuroprotection .
3. Neuroprotective Effects
Studies suggest that the compound may exhibit neuroprotective effects by preventing neuronal cell death through inhibition of β-secretase-1 (BACE-1) and reducing amyloid β-peptide aggregation . This mechanism is crucial for developing therapeutic agents for Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds with oxadiazole and pyrazole structures:
- Study on Benzoxazole-Oxadiazole Derivatives : This research found that derivatives showed IC50 values for AChE inhibition between 5.80 µM and 40.80 µM, demonstrating the potential for developing new therapeutic agents .
- Evaluation of Substituted Pyrazoles : A study indicated that specific substitutions on pyrazole derivatives significantly enhanced their biological activities, including cholinesterase inhibition .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with target proteins involved in neurodegenerative diseases. These studies help elucidate potential mechanisms of action and guide further modifications to enhance efficacy .
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-13-9-10-17(32-4)16(11-13)26-18(31)12-30-20(24)19(22(25-3)28-30)23-27-21(29-33-23)15-8-6-5-7-14(15)2/h5-11H,12,24H2,1-4H3,(H,25,28)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNCGXDTMKNYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














